molecular formula C7H13ClN2O B1381619 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride CAS No. 915795-01-6

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride

Cat. No.: B1381619
CAS No.: 915795-01-6
M. Wt: 176.64 g/mol
InChI Key: IPZKXNFEZLOBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride: is a synthetic organic compound with the molecular formula C7H13ClN2O . This compound is characterized by its unique spirocyclic structure, which includes an azaspiro ring system. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of spirocyclic compounds and their reactivity.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the development of new drugs.
  • Studied for its potential therapeutic effects in various medical conditions.

Industry:

Mechanism of Action

While the exact mechanism of action for “7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride” is not specified, a related compound has been identified as a JAK1 selective inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to facilitate the substitution.

    Methylation: The methyl group is introduced via a methylation reaction, typically using a methylating agent such as methyl iodide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide, and nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Comparison with Similar Compounds

    7-Amino-5-azaspiro[2.4]heptane dihydrochloride: Similar spirocyclic structure but lacks the methyl group.

    7-Deazapurine derivatives: Structurally related compounds with modifications in the spirocyclic core.

Uniqueness:

Properties

IUPAC Name

7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-6(8)4-9-5(10)7(6)2-3-7;/h2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKXNFEZLOBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C12CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.